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Compound of Interest

Compound Name: n-Methylhydrazinecarboxamide

Cat. No.: B1331183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-
Methylhydrazinecarboxamide (also known as 4-methylsemicarbazide), a molecule of interest
in synthetic and medicinal chemistry. This document presents available experimental infrared
(IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, to facilitate its identification and characterization. Detailed
experimental protocols for acquiring such spectra are also provided, followed by a logical
workflow for spectroscopic analysis.

Chemical Structure and Identification

o Systematic Name: n-Methylhydrazinecarboxamide
e Synonym: 4-Methylsemicarbazide

o CAS Number: 17696-95-6

e Molecular Formula: C2H7NsO

e Molecular Weight: 89.10 g/mol

e Chemical Structure:
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Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for n-
Methylhydrazinecarboxamide.

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry
WebBook.[1]

Wavenumber (cm~?) Intensity Assignment

N-H stretching (amine &

~3400 - 3200 Strong, Broad amide)

~2950 - 2850 Medium C-H stretching (methyl)
~1660 Strong C=0 stretching (amide I)
~1570 Medium N-H bending (amide II)
~1450 Medium C-H bending (methyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

The following *H and 3C NMR data are predicted based on the chemical structure of n-
Methylhydrazinecarboxamide. Actual experimental values may vary depending on the
solvent and other experimental conditions.

1H NMR (Proton NMR)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~2.7-2.9 Doublet 3H CHs (methyl)

~4.0-45 Broad Singlet 2H NH:z (hydrazine)

~6.0-6.5 Quartet 1H NH (amide)

~7.0-7.5 Broad Singlet 1H NH (amide)

13C NMR (Carbon NMR)

Chemical Shift (ppm) Assighment
~25-30 CHs
~158 - 162 C=0

Mass Spectrometry (MS) (Predicted)

The following mass spectrometry data is predicted based on the molecular formula and
structure of n-Methylhydrazinecarboxamide.

m/z Ratio Relative Intensity Assignment

89 High [M]* (Molecular lon)

74 Medium [M - NH]*

58 Medium [M - NH2NH]* or [CHsNHCO]*
44 High [CONH:]*

30 Medium [CH3NH]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization
of small organic molecules like n-Methylhydrazinecarboxamide.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology (KBr Pellet Technique):

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Pellet Formation: The mixture is then compressed in a pellet press under high pressure to
form a thin, transparent pellet.

e Background Spectrum: A background spectrum of the empty sample compartment is
recorded to account for atmospheric CO2 and water vapor.

o Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of
the FT-IR spectrometer.

» Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm~=1.
The resulting interferogram is Fourier-transformed to produce the final spectrum of
absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of
its atomic nuclei.

Methodology (*H and 3C NMR):

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., DMSO-ds, CDCIs) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is often added.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned and the magnetic field is shimmed to ensure homogeneity.
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e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR
spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width
are optimized.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A
larger number of scans is usually required for 33C NMR due to the low natural abundance of
the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS
at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EIl):

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography. The sample
is vaporized under high vacuum.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a positively
charged molecular ion ([M]*).

o Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, charged ions and neutral radicals.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio.
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Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound
using various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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